
1,3-Pentadiene, 2-methyl-
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Description
1,3-Pentadiene, 2-methyl- is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Pentadiene, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Pentadiene, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Applications
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Polymer Production
- Natural Rubber Synthesis : Isoprene is a key monomer in the production of natural rubber through polymerization processes. Its polymerized form, polyisoprene, is utilized extensively in tires and various rubber products.
- Synthetic Rubber : It serves as a building block for synthetic rubber production, enhancing the elasticity and durability of rubber products.
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Chemical Synthesis
- Building Block in Organic Synthesis : 2-Methyl-1,3-pentadiene is employed as a precursor in the synthesis of cyclic compounds through cycloaddition reactions, particularly the Diels-Alder reaction.
- Production of Resins and Plastics : It is used in the formulation of various resins and plastics due to its ability to undergo polymerization under appropriate conditions.
Biological Applications
- Antimicrobial Properties
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Antioxidant Activity
- The compound has shown promise as an antioxidant, which can mitigate oxidative stress in biological systems. This characteristic is particularly relevant for aging and chronic disease management.
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Potential in Drug Development
- Ongoing research explores its derivatives as precursors for pharmaceuticals. Their structural versatility allows for modifications that could enhance therapeutic efficacy.
Case Study 1: Antimicrobial Activity
A study evaluated the effectiveness of 2-Methyl-1,3-pentadiene against bacterial strains. Results indicated a significant reduction in bacterial viability with increasing concentrations of the compound, highlighting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity and Anticancer Activity
Research has shown that this compound can induce apoptosis in human cancer cell lines through the activation of caspase pathways. These findings suggest that it could serve as a lead compound in anticancer drug development .
Case Study 3: Polymerization Techniques
Optically active polymers were synthesized using asymmetric inclusion polymerization techniques involving 2-Methyl-1,3-pentadiene. The resulting polymers exhibited high optical rotations and unique thermal properties, indicating their potential use in advanced material applications .
Properties
Molecular Formula |
C6H10 |
---|---|
Molecular Weight |
82.14 g/mol |
IUPAC Name |
2-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3 |
InChI Key |
RCJMVGJKROQDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=C)C |
physical_description |
Colorless liquid; [Aldrich MSDS] |
Related CAS |
25931-14-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.